N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide
Description
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide (CAS: 923193-97-9) is a heterocyclic compound with a molecular formula of C₂₁H₁₄ClNO₃S and a molecular weight of 395.9 g/mol . Its structure comprises:
- A benzofuran core substituted with a 4-chlorobenzoyl group at position 2 and a methyl group at position 2.
- A thiophene-2-carboxamide moiety linked to the benzofuran via an amide bond.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3S/c1-12-16-11-15(23-21(25)18-3-2-10-27-18)8-9-17(16)26-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFZBEXQCQFHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step often involves Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Thiophene Ring: This can be done via a coupling reaction, such as Suzuki or Stille coupling, using thiophene-2-boronic acid or a similar reagent.
Formation of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents, while nucleophilic substitutions may use organolithium or Grignard reagents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the original compound, such as halogenated, hydroxylated, or aminated products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and thiophene rings can engage in π-π stacking interactions, while the chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Indole-Based Analogs
Several indole derivatives share the 4-chlorobenzoyl motif but differ in core structure and substituents:
- Compound 10j : Features an indole core with a chloro-fluorophenyl acetamide side chain. Its anticancer activity against Bcl-2/Mcl-1 targets highlights the role of halogenated aryl groups in enhancing bioactivity .
- Compound 3g : Contains a dichlorophenyl acetamide group, demonstrating anti-inflammatory properties (IC₅₀: 2.91 ± 0.38 μM) .
Thiazole-Linked Nitrothiophenes
- N-(4-(3-Methoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide : This compound (purity: 42%) includes a nitro group on the thiophene ring and a thiazole linker, showing narrow-spectrum antibacterial activity .
- Comparison : The absence of a nitro group in the target compound may reduce electrophilicity, impacting its mechanism of action.
Substituent-Driven Functional Divergence
Amide Side Chain Modifications
Insight : Electron-withdrawing groups (e.g., nitro in 10l) may enhance cytotoxicity, while heteroaromatic groups (e.g., pyridin-2-yl in 10m) could improve solubility. The target compound’s thiophene moiety may balance lipophilicity and hydrogen-bonding capacity.
Halogenation Patterns
- 4-Chlorobenzoyl Group : Common in all compared compounds, this group likely enhances metabolic stability and target binding via hydrophobic interactions.
- Fluorine in 10j : Introduced in the chloro-fluorophenyl analog, fluorine’s electronegativity may fine-tune electronic properties and bioavailability .
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and potential mechanisms of action, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a benzofuran core and a thiophene ring, contributing to its biological properties. The presence of the 4-chlorobenzoyl moiety enhances its interaction with biological targets, potentially increasing its efficacy as a pharmacological agent.
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClNO2S |
| Molecular Weight | 353.82 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study demonstrated that derivatives of benzofuran and thiophene can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Neuroprotective Effects
In studies focused on neurodegenerative diseases, particularly Alzheimer's disease, benzofuran derivatives have shown promise in modulating amyloid-beta (Aβ) aggregation. Compounds structurally related to this compound were found to either inhibit or promote Aβ fibrillogenesis depending on their substituents. For instance, certain derivatives provided neuroprotection against Aβ-induced cytotoxicity in mouse hippocampal neuronal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific protein kinases, which are crucial in various signaling pathways associated with cancer progression.
- Modulation of Aβ Aggregation : The compound's ability to influence Aβ aggregation suggests it may interact with amyloid precursor proteins, impacting neurodegenerative processes .
Study 1: Antitumor Efficacy
A study conducted on a series of benzofuran derivatives showed that modifications at the 4-position significantly enhanced their antitumor efficacy against breast cancer cell lines. The presence of electron-withdrawing groups such as chlorobenzoyl was correlated with increased cytotoxicity.
Study 2: Neuroprotective Activity
In vitro experiments demonstrated that compounds like this compound could protect neuronal cells from Aβ-induced toxicity. The protective effect was attributed to the compound's ability to stabilize cellular membranes and prevent oxidative stress .
Q & A
Q. What are the critical steps and optimized conditions for synthesizing N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide?
The synthesis typically involves:
- Benzofuran ring formation : Cyclization of precursors like 2-hydroxybenzaldehyde with acetic anhydride (common in benzofuran synthesis) .
- Friedel-Crafts acylation : Introduction of the 4-chlorobenzoyl group using 4-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
- Amide coupling : Reaction of the benzofuran intermediate with thiophene-2-carboxylic acid derivatives under carbodiimide-mediated conditions (e.g., EDCI/HOBt) . Optimization requires precise control of solvent polarity (e.g., dichloromethane for acylation), temperature (50–80°C for cyclization), and catalyst loading (1–2 eq. AlCl₃) to achieve yields >70% .
Q. How is the structural integrity of the compound validated post-synthesis?
A combination of spectroscopic and analytical methods is used:
- NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for benzofuran and thiophene rings) .
- HRMS : Validates molecular weight (e.g., observed [M+H]⁺ matching theoretical C₂₂H₁₅ClNO₃S) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., bond angles in benzofuran-thiophene junctions) .
Q. What preliminary assays are used to screen the compound’s biological activity?
- Cytotoxicity assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
- Microtubule disruption studies : Immunofluorescence microscopy to assess mitotic arrest (e.g., tubulin polymerization inhibition at 10 µM) .
- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in cancer cells?
Advanced methodologies include:
- Molecular docking : Simulations with β-tubulin (PDB ID: 1SA0) to identify binding sites, focusing on the colchicine domain .
- Kinase profiling : Selectivity screening against 50+ kinases (e.g., Aurora B, CDK1) using ATP-competitive assays .
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) post-treatment .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Structural analogs : Substituent variations (e.g., tert-butyl vs. nitro groups) alter solubility and target affinity .
- Assay conditions : Serum content in cell culture (e.g., 10% FBS reduces potency by 30% due to protein binding) . Mitigation involves:
- Standardized protocols : Use of CLSI guidelines for antimicrobial testing .
- Metabolic stability assays : Liver microsome studies to account for degradation differences .
Q. How is structure-activity relationship (SAR) analyzed for this compound?
SAR is evaluated through:
- Analog synthesis : Modifying substituents (Table 1) .
- Pharmacophore mapping : Identifying critical moieties (e.g., 4-chlorobenzoyl for tubulin binding) via 3D-QSAR .
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound Modification | Biological Activity (IC₅₀, µM) | Key Feature Impact |
|---|---|---|
| 4-Chlorobenzoyl (parent compound) | 1.2 (HepG2) | Baseline microtubule inhibition |
| 4-Fluorobenzoyl analog | 3.8 (HepG2) | Reduced hydrophobic interaction |
| tert-Butyl-substituted benzofuran | 0.9 (MCF-7) | Enhanced cell permeability |
| Nitro-group at thiophene | 5.6 (HepG2) | Electron-withdrawing destabilizes target binding |
Q. What advanced analytical methods assess purity and impurity profiles?
- HPLC-DAD : Quantifies impurities (e.g., <0.1% by area normalization) using a C18 column and acetonitrile/water gradient .
- LC-HRMS : Identifies trace byproducts (e.g., dechlorinated derivatives) with m/z accuracy <2 ppm .
- Stability studies : Forced degradation under heat/humidity to detect hydrolytic products (e.g., free thiophene carboxylic acid) .
Methodological Guidance
- Synthetic troubleshooting : Low yields in acylation steps may require anhydrous conditions or alternative catalysts (e.g., FeCl₃ instead of AlCl₃) .
- Bioactivity validation : Include positive controls (e.g., paclitaxel for microtubule assays) and replicate experiments (n=3) to ensure reproducibility .
- Data interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to correlate structural features with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
